4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Substituted 4,5-dihydro[1,4]oxazepino[7,6-b]quinolin-3-ones : A synthesis methodology for benzo-condensed 4,5-dihydro-1,4-oxazepinone systems, which shares a core structural motif with the compound of interest, was reported by Derieg and Stembach. They described the acylation of o-anilinomethylphenols by bromoacetyl bromide and subsequent intramolecular cyclization, a method extended for preparing substituted 4,5-dihydro[1,4]oxazepino[7,6-b]quinolin-3-ones (Kombarov & Yurovskaya, 2002).
Crystal Structure and Activity of Benzoxepin Derivatives : Li et al. synthesized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, evaluated their inhibitory activities against protein-tyrosine kinases (PTKs), and analyzed their crystal structures. This research provides insights into the structural aspects and potential biological activities of benzoxepin derivatives, which are relevant for understanding the applications of the compound (Li et al., 2017).
Potential Biological Activities
Anticancer Evaluation of Benzoxepin Derivatives : Research on benzoxepin derivatives, including synthesis and evaluation of their anticancer activities, suggests potential applications in cancer treatment. Bekircan et al. reported the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and screened them for anticancer activity, providing a foundation for further exploration of similar compounds (Bekircan et al., 2008).
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-7-chloro-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSCIMMSHHFBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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